molecular formula C8H10BN3O2 B8246760 (5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid

(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid

Cat. No.: B8246760
M. Wt: 191.00 g/mol
InChI Key: HREHVJNXMDPJJT-UHFFFAOYSA-N
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Description

(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid is a heterocyclic aromatic compound that contains both a boronic acid group and a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid typically involves the reaction of 5-cyano-6-(dimethylamino)pyridine with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the boronic acid compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). Reaction conditions typically involve heating the reaction mixture to temperatures ranging from 80°C to 120°C .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while reduction reactions produce amine derivatives .

Scientific Research Applications

(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The cyano group can also participate in various interactions, contributing to the compound’s overall reactivity and functionality .

Comparison with Similar Compounds

Similar Compounds

  • (5-Cyano-6-(methylamino)pyridin-3-yl)boronic acid
  • (5-Cyano-6-(ethylamino)pyridin-3-yl)boronic acid
  • (5-Cyano-6-(dimethylamino)pyridin-2-yl)boronic acid

Uniqueness

(5-Cyano-6-(dimethylamino)pyridin-3-yl)boronic acid is unique due to the presence of both a cyano group and a dimethylamino group on the pyridine ring, which enhances its reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[5-cyano-6-(dimethylamino)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BN3O2/c1-12(2)8-6(4-10)3-7(5-11-8)9(13)14/h3,5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREHVJNXMDPJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N(C)C)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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